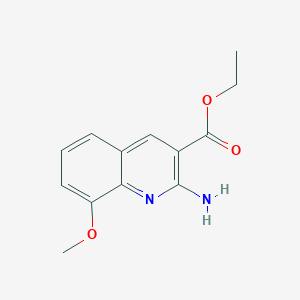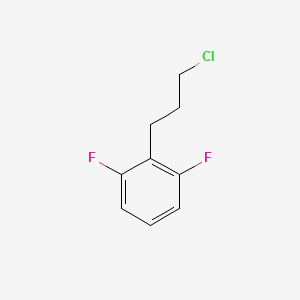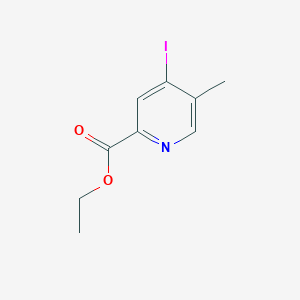
Ethyl 4-iodo-5-methylpicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-iodo-5-methylpicolinate is a chemical compound with the molecular formula C₉H₁₀INO₂ and a molecular weight of 291.09 g/mol . It is an ethyl ester derivative of 4-iodo-5-methylpicolinic acid, which belongs to the class of picolinates. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-iodo-5-methylpicolinate can be synthesized through various methods. One common approach involves the iodination of 5-methylpicolinic acid followed by esterification with ethanol. The reaction typically requires the presence of a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination and esterification processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-iodo-5-methylpicolinate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, often using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium azide, potassium cyanide, and other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate, chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Conversion to 4-iodo-5-methylpicolinic acid.
Reduction: Formation of 4-iodo-5-methylpicolinyl alcohol.
Applications De Recherche Scientifique
Ethyl 4-iodo-5-methylpicolinate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 4-iodo-5-methylpicolinate involves its interaction with specific molecular targets and pathways. For instance, its iodine moiety can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. Additionally, the ester group can undergo hydrolysis, releasing the active picolinic acid derivative, which may interact with enzymes or receptors involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
Ethyl 4-iodo-5-methylpicolinate can be compared with other similar compounds, such as:
Ethyl 4-bromo-5-methylpicolinate: Similar structure but with a bromine atom instead of iodine.
Ethyl 4-chloro-5-methylpicolinate: Contains a chlorine atom, leading to variations in chemical behavior and applications.
Ethyl 4-fluoro-5-methylpicolinate: The fluorine atom imparts unique electronic effects, influencing the compound’s stability and reactivity.
This compound stands out due to the specific properties imparted by the iodine atom, such as higher atomic mass and distinct reactivity patterns, making it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C9H10INO2 |
|---|---|
Poids moléculaire |
291.09 g/mol |
Nom IUPAC |
ethyl 4-iodo-5-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H10INO2/c1-3-13-9(12)8-4-7(10)6(2)5-11-8/h4-5H,3H2,1-2H3 |
Clé InChI |
RPVRWMMLVUSVRN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC=C(C(=C1)I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B15329306.png)
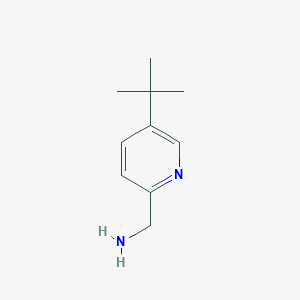
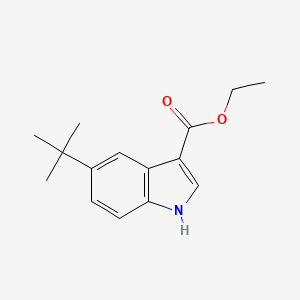


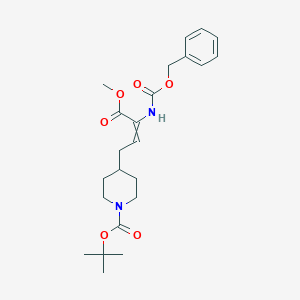
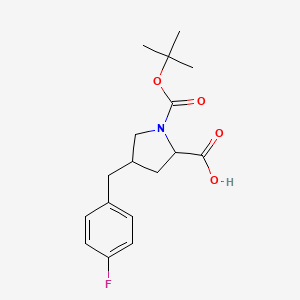
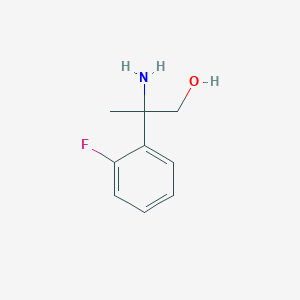
![1-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)ethanone](/img/structure/B15329368.png)
![3-Chloroimidazo[1,2-a]pyridin-6-ol](/img/structure/B15329371.png)
![(6-Oxaspiro[3.5]nonan-7-YL)methanamine](/img/structure/B15329378.png)
![Spiro[3.4]octane-1-sulfonyl chloride](/img/structure/B15329387.png)
